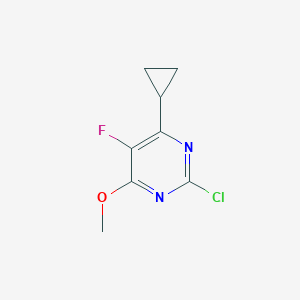
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyloxyethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent reactions to introduce the pyridine and amine functionalities. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using TBDMSCl in the presence of a base such as imidazole in an organic solvent like methylene chloride.
Formation of the Pyridine Ring: The protected intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological assays and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the pyridine and amine functionalities can participate in various biochemical interactions. These interactions may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having a tert-butyldimethylsilyloxy group but differs in the alkyne functionality.
tert-Butyldimethylsilyl chloride: Used as a protecting group reagent, similar in its protective role.
Uniqueness
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is unique due to its specific combination of a pyridine ring, amine group, and tert-butyldimethylsilyloxyethyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H24N2OSi |
|---|---|
Molekulargewicht |
252.43 g/mol |
IUPAC-Name |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
InChI-Schlüssel |
JOUJTSFAPVUSRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


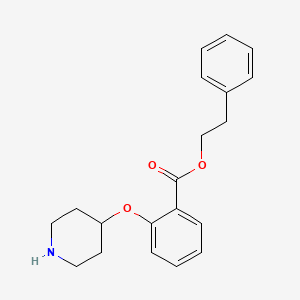

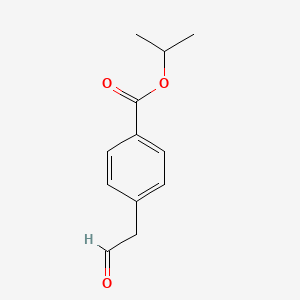



![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
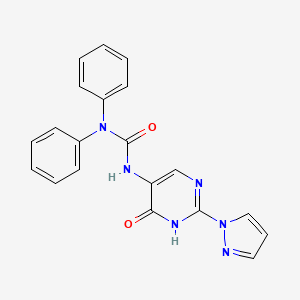
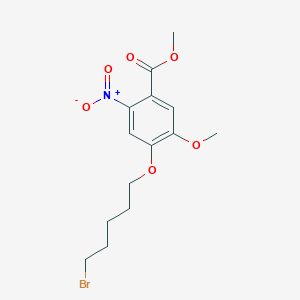

![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)


